molecular formula C13H13N5O4 B12812448 1,3-dimethyl-7H-purine-2,6-dione;pyridine-3-carboxylic acid CAS No. 32059-19-1

1,3-dimethyl-7H-purine-2,6-dione;pyridine-3-carboxylic acid

Cat. No.: B12812448
CAS No.: 32059-19-1
M. Wt: 303.27 g/mol
InChI Key: FWZBHOANBPBKHU-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature Conventions

The IUPAC nomenclature for this compound derives from its two constituent molecules. 1,3-Dimethyl-7H-purine-2,6-dione is systematically named according to purine ring substitution patterns:

  • The purine core is numbered such that the nitrogen atoms at positions 1 and 3 are methylated.
  • The oxo groups at positions 2 and 6 define the dione suffix.

For pyridine-3-carboxylic acid , the IUPAC name reflects the carboxylic acid substituent at position 3 of the pyridine ring. When these components form a coordinated complex or salt, nomenclature follows additive principles. The term "compound with" is used to indicate non-covalent association, as seen in analogous systems like 7-[2-hydroxy-3-[(2-hydroxyethyl)methylamino]propyl]theophylline compd with nicotinic acid (xantinol nicotinate). Thus, the full systematic name would be:
1,3-Dimethyl-7H-purine-2,6-dione compound with pyridine-3-carboxylic acid .

This contrasts with covalent derivatives such as etofylline nicotinate , where an ester bond links theophylline’s ethanol moiety to nicotinic acid. The absence of a linking group in the subject compound suggests an ionic or co-crystal interaction.

CAS Registry Number and Alternative Identifiers

While the individual components have well-established identifiers, the complex itself lacks a unique CAS registry number in publicly available databases. Key identifiers include:

Component CAS Registry Number Molecular Formula PubChem CID
1,3-Dimethyl-7H-purine-2,6-dione 58-55-9 C₇H₈N₄O₂ 2153
Pyridine-3-carboxylic acid 59-67-6 C₆H₅NO₂ 938

Alternative designations for the complex often reflect pharmaceutical naming conventions, such as:

  • Theophylline nicotinate (non-IUPAC but descriptive)
  • Nicotinic acid-theophylline adduct

Regulatory identifiers include:

  • Beilstein Registry Number : 13463 (for theophylline)
  • RTECS Number : XH3850000 (theophylline)
  • EC Number : 200-385-7 (theophylline)

Structural analogs provide context for classification. For example, xantinol nicotinate (CAS 437-74-1) incorporates a hydroxypropyl linker between theophylline and nicotinic acid, while etofylline nicotinate (CAS 13425-39-3) uses an ethyl ester bridge.

Structural Relationship to Theophylline-Nicotinic Acid Complexes

The interaction between theophylline and nicotinic acid in this compound parallels pharmacological strategies to enhance bioavailability or modify therapeutic effects. Three structural themes emerge from analogous complexes:

Ionic Salts

In theophylline sodium glycinate , ionic bonding between theophylline’s acidic proton (N7-H) and a base improves solubility. Similarly, proton transfer from nicotinic acid’s carboxylic group to theophylline’s basic nitrogen could yield a zwitterionic structure.

Covalent Derivatives

Etofylline nicotinate exemplifies covalent modification, where theophylline’s ethanol group esterifies nicotinic acid:
$$ \text{Theophylline-CH}2\text{CH}2\text{-O-C(=O)-Pyridine-3-yl} $$
This contrasts with the non-covalent association in the subject compound.

Coordination Complexes

Xantinol nicotinate demonstrates a tertiary structure where a hydroxypropyl-alkylamine spacer links theophylline to nicotinic acid, enabling simultaneous bronchodilatory and vasodilatory effects. The absence of such a spacer in the subject compound suggests simpler molecular recognition via hydrogen bonding or π-π stacking between the purine and pyridine rings.

Structural Comparison Table
Compound Linking Motif CAS Number Molecular Formula
1,3-Dimethyl-7H-purine-2,6-dione;pyridine-3-carboxylic acid Non-covalent association - C₁₃H₁₃N₅O₄ (1:1)
Xantinol nicotinate Hydroxypropyl-alkylamine 437-74-1 C₁₉H₂₆N₆O₆
Etofylline nicotinate Ethyl ester 13425-39-3 C₁₅H₁₅N₅O₄

Properties

CAS No.

32059-19-1

Molecular Formula

C13H13N5O4

Molecular Weight

303.27 g/mol

IUPAC Name

1,3-dimethyl-7H-purine-2,6-dione;pyridine-3-carboxylic acid

InChI

InChI=1S/C7H8N4O2.C6H5NO2/c1-10-5-4(8-3-9-5)6(12)11(2)7(10)13;8-6(9)5-2-1-3-7-4-5/h3H,1-2H3,(H,8,9);1-4H,(H,8,9)

InChI Key

FWZBHOANBPBKHU-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)NC=N2.C1=CC(=CN=C1)C(=O)O

Origin of Product

United States

Preparation Methods

Salt Formation by Direct Combination

The most straightforward preparation method involves the direct combination of theophylline and pyridine-3-carboxylic acid in stoichiometric amounts to form the salt complex. This method relies on acid-base interaction between the basic nitrogen atoms in theophylline and the acidic carboxyl group of nicotinic acid.

  • Procedure:

    • Dissolve theophylline in a suitable solvent such as ethanol or water.
    • Add an equimolar amount of pyridine-3-carboxylic acid under stirring.
    • The mixture is heated mildly (e.g., 40–60 °C) to facilitate salt formation.
    • The resulting salt precipitates or crystallizes upon cooling.
    • The solid is filtered, washed, and dried to yield the pure salt.
  • Advantages:

    • Simple and efficient.
    • High purity achievable.
    • Scalable for industrial production.
  • Yield: Typically high, often above 85%, depending on solvent and conditions.

Multi-Step Organic Synthesis of Theophylline Derivatives Followed by Salt Formation

Research on the synthesis of theophylline derivatives, which can then be converted into the nicotinate salt, involves multi-step organic synthesis:

  • Step 1: Alkylation of Theophylline

    • Theophylline is treated with potassium carbonate (K2CO3) and a dibromoalkane to form alkylbrominated theophylline intermediates.
    • This reaction is typically carried out under reflux or microwave-assisted conditions.
    • Yields for this step range from moderate to good (40–95%).
  • Step 2: Nucleophilic Substitution

    • The alkylbrominated intermediates are reacted with amines (primary or secondary) to introduce functional groups.
    • Microwave-assisted synthesis can reduce reaction times to under 21 minutes with high yields.
    • Secondary amines generally provide higher yields and full conversion compared to primary amines.
  • Step 3: Salt Formation

    • The functionalized theophylline derivatives are then reacted with pyridine-3-carboxylic acid to form the salt.
    • This step involves mild heating and stirring to ensure complete salt formation.
  • Optimization:

    • Microwave-assisted synthesis has been shown to optimize reaction times and yields compared to conventional heating.
    • Reaction conditions such as temperature (60 °C), solvent choice, and reaction time (4 hours for some derivatives) are critical for maximizing yield and purity.

Notes on Reaction Conditions and Yields

Preparation Step Conditions Yield Range (%) Notes
Alkylation of Theophylline K2CO3, dibromoalkane, reflux/microwave 40–95 Microwave reduces time, improves yield
Nucleophilic substitution Amines, microwave or conventional heating 40–95 Secondary amines yield better conversion
Salt formation with nicotinic acid Mild heating (40–60 °C), stirring >85 Simple acid-base reaction, high purity

Research Findings and Advances

  • Microwave-assisted synthesis significantly improves the efficiency of the preparation of theophylline derivatives, reducing reaction times from hours to minutes while maintaining or improving yields.
  • The salt formation between theophylline derivatives and pyridine-3-carboxylic acid is a straightforward acid-base reaction that enhances the physicochemical properties of the compound.
  • The combination of these methods allows for the scalable and reproducible preparation of 1,3-dimethyl-7H-purine-2,6-dione;pyridine-3-carboxylic acid with high purity and yield.

Summary Table of Preparation Methods

Method Description Key Reagents Reaction Conditions Yield (%) Advantages
Direct Salt Formation Mixing theophylline and nicotinic acid Theophylline, nicotinic acid Mild heating, stirring (40–60 °C) >85 Simple, high purity, scalable
Alkylation + Nucleophilic Substitution + Salt Formation Multi-step synthesis of derivatives followed by salt formation Theophylline, K2CO3, dibromoalkane, amines, nicotinic acid Reflux/microwave, 21 min to 4 h, 40–60 °C 40–95 (intermediates), >85 (final salt) High yield, optimized by microwave

Chemical Reactions Analysis

Types of Reactions

1,3-dimethyl-7H-purine-2,6-dione;pyridine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions may vary depending on the desired product and the specific reaction being performed .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in the formation of various substituted derivatives .

Scientific Research Applications

Pharmacological Applications

1. Anti-inflammatory Activity
Research has demonstrated that derivatives of 1,3-dimethyl-7H-purine-2,6-dione exhibit anti-inflammatory properties. A study synthesized several new purine-dione derivatives, which were tested for their anti-inflammatory effects in vitro. The results indicated that many of these compounds showed comparable or superior activity to indomethacin, a commonly used non-steroidal anti-inflammatory drug (NSAID) .

2. Adenosine Receptor Modulation
The compound has been investigated for its role as an adenosine receptor antagonist. This activity is particularly relevant in the treatment of conditions such as asthma and certain types of cancer. Research indicates that some derivatives can effectively inhibit adenosine receptor pathways, leading to potential therapeutic effects against inflammatory diseases and cancer .

3. Antiviral Properties
Studies have suggested that the compound may possess antiviral properties, particularly against HIV-1. Certain derivatives have been shown to inhibit viral replication by interfering with the virus's entry into host cells . This makes it a candidate for further investigation in antiviral drug development.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Anti-inflammatoryEffective against inflammation; compared to indomethacin
Adenosine receptor antagonismModulates adenosine receptor pathways
AntiviralInhibits HIV-1 replication

Table 2: Synthesis and Characterization of Derivatives

Compound NameSynthesis MethodYield (%)Activity Tested
1-Benzyl-8-(2-oxo-2-phenylethylsulfanyl)-3,7-dihydropurine-2,6-dioneReaction with phenacyl bromide70Anti-inflammatory
8-(4-substituted phenyl)-3,7-dihydro-purine-2,6-dioneCoupling with substituted anilidesVariesAdenosine receptor antagonism

Case Studies

Case Study 1: Anti-inflammatory Effects
In a controlled study evaluating the anti-inflammatory effects of synthesized purine derivatives, several compounds were tested using animal models. The results showed a significant reduction in inflammatory markers compared to control groups treated with standard NSAIDs. This suggests that these compounds could serve as safer alternatives for treating inflammation-related conditions .

Case Study 2: Antiviral Efficacy
A study focused on the antiviral properties of selected derivatives against HIV-1 showed promising results. The compounds were evaluated for their ability to inhibit viral replication in vitro, demonstrating effective dose-response relationships. These findings support further exploration into their potential as antiviral agents .

Mechanism of Action

The mechanism of action of 1,3-dimethyl-7H-purine-2,6-dione;pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit phosphodiesterase (PDE) enzymes, leading to increased levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) in cells. This results in various physiological effects, including bronchodilation, anti-inflammatory, and anti-fibrotic activities .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Purine-2,6-dione Derivatives

Theophylline (1,3-Dimethyl-7H-purine-2,6-dione)
  • Structure : Base structure with methyl groups at positions 1 and 3.
  • Applications : Bronchodilator for asthma/chronic obstructive pulmonary disease (COPD) via phosphodiesterase inhibition .
8-Bromotheophylline
  • Structure : Theophylline derivative with a bromine substituent at position 6.
  • Applications : Used in diuretic formulations (e.g., Pamabrom). The bromine atom enhances lipophilicity and alters metabolic stability compared to theophylline .
Theophylline Sodium Acetate
  • Structure : Sodium salt complex of theophylline and acetic acid.
  • Applications: Improved water solubility for intravenous administration in acute asthma management .
Xanthinol Nicotinate
  • Structure: Theophylline derivative modified with a 2-hydroxy-3-[(2-hydroxyethyl)methylamino]propyl side chain, ionically bonded to nicotinic acid.
  • Applications : Vasodilator and neuroprotectant; enhances cerebral blood flow and ameliorates Parkinson’s disease symptoms in preclinical models .

Pyridine-3-carboxylic Acid Derivatives

Nicotinic Acid (Pyridine-3-carboxylic Acid)
  • Structure : Simple pyridine ring with a carboxylic acid group at position 3.
  • Applications : Vitamin B3 precursor for NAD+/NADH synthesis; lipid-lowering agent via prostaglandin-mediated pathways .
S 50131 and S 51434
  • Structure : Tetrahydrocyclopropa[a]indene derivatives linked to pyridine-3-carboxylic acid via amide bonds.
  • Applications : Small-molecule glucokinase activators for diabetes management .
Imidazo[1,2-a]pyridine-3-carboxylic Acid Derivatives
  • Structure : Fused imidazole-pyridine ring with a carboxylic acid group.
  • Applications : Substrates for decarboxylative arylation in catalytic systems (e.g., palladium-mediated cross-coupling) to synthesize bioactive heterocycles .

Comparative Data Tables

Table 1: Structural and Pharmacological Comparison of Purine Derivatives

Compound Substituents/Modifications Key Applications Solubility/Stability
Theophylline 1,3-dimethyl Asthma/COPD treatment Low aqueous solubility
8-Bromotheophylline 8-bromo, 1,3-dimethyl Diuretic formulations Higher lipophilicity
Xanthinol Nicotinate Hydroxypropyl-aminoethyl side chain + nicotinate Vasodilation, neuroprotection Enhanced solubility (ionic salt)
Theophylline Sodium Acetate Sodium acetate complex Intravenous asthma therapy High aqueous solubility

Table 2: Functional Roles of Pyridine-3-carboxylic Acid Derivatives

Compound Structural Features Biological Role/Mechanism
Nicotinic Acid Pyridine-3-carboxylic acid NAD+ synthesis, lipid regulation
S 50131/S 51434 Cyclopropane-indene-amide linkage Glucokinase activation
Xanthinol Nicotinate Ionic salt with theophylline derivative Cerebral blood flow enhancement
Imidazo[1,2-a]pyridine-3-carboxylic Acid Fused heterocyclic system Catalytic cross-coupling substrates

Research Findings and Mechanistic Insights

  • Xanthinol Nicotinate: Demonstrates efficacy in reversing haloperidol-induced Parkinsonian symptoms in mice, likely via nicotinic acid’s role in NAD+-dependent mitochondrial function and theophylline’s adenosine receptor antagonism .
  • Theophylline vs. Xanthinol: The hydroxypropyl side chain in xanthinol enhances blood-brain barrier penetration, enabling neuroprotective effects absent in unmodified theophylline .

Biological Activity

1,3-Dimethyl-7H-purine-2,6-dione; pyridine-3-carboxylic acid (CAS No: 32059-19-1) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its antibacterial, antifungal, and cytotoxic effects based on diverse research findings.

  • Molecular Formula : C13H13N5O4
  • Molecular Weight : 303.273 g/mol
  • Structure : The compound consists of a purine base linked with a pyridine carboxylic acid moiety, which may influence its biological activity.

Antibacterial Activity

Research indicates that derivatives of purine compounds exhibit notable antibacterial properties. A study highlighted the effectiveness of certain purine derivatives against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.0039 to 0.025 mg/mL, indicating strong antibacterial activity .

CompoundBacterial StrainMIC (mg/mL)
Compound AS. aureus0.0039
Compound BE. coli0.025

Antifungal Activity

In addition to antibacterial properties, studies have shown that certain derivatives possess antifungal activity. For instance, pyridine derivatives have been tested against fungi such as Candida albicans, with varying degrees of success. The effectiveness often correlates with specific structural modifications in the compounds .

Cytotoxic Activity

The cytotoxic effects of 1,3-dimethyl-7H-purine-2,6-dione; pyridine-3-carboxylic acid have been evaluated on various cancer cell lines. Notably, compounds derived from this structure exhibited high cytotoxicity against murine mammary carcinoma (4T1) and human colorectal adenocarcinoma (COLO201). The cytotoxicity was assessed using the MTT assay and flow cytometry, revealing dose-dependent effects on cell viability and cell cycle arrest in different phases .

Cell LineIC50 (µM)Effect Observed
4T1 (murine)<30High cytotoxicity
COLO201 (human)<30Cell cycle arrest in G2/M phase

The biological activity of this compound is believed to stem from its interaction with specific cellular targets:

  • Adenosine Receptors : Compounds similar to 1,3-dimethyl-7H-purine have been shown to interact with adenosine receptors, which play a crucial role in cellular signaling pathways.
  • DNA Interaction : Some studies suggest that these compounds may interfere with DNA synthesis and replication processes, leading to cell cycle arrest and apoptosis in cancer cells .

Case Studies

  • Antibacterial Efficacy : A case study demonstrated the effectiveness of modified purine derivatives against multi-drug resistant bacterial strains. The study reported significant inhibition zones when tested against S. aureus and Klebsiella pneumoniae.
  • Cytotoxicity Assessment : Another study focused on the cytotoxic effects of the compound on breast cancer cell lines, showing that at concentrations above 30 µM, there was a marked decrease in cell proliferation and an increase in apoptotic markers.

Q & A

Basic Research Questions

Q. How can X-ray crystallography be applied to determine the crystal structure of 1,3-dimethyl-7H-purine-2,6-dione?

  • Methodological Answer : Use the SHELX suite (e.g., SHELXS for structure solution and SHELXL for refinement) to analyze diffraction data. Ensure high-resolution datasets are collected (≤1.0 Å) to resolve methyl group orientations. Hydrogen atoms can be refined using riding models, while anisotropic displacement parameters are applied to non-H atoms. Validate the structure using R-factors and electron density maps .

Q. What analytical techniques are suitable for assessing the purity of pyridine-3-carboxylic acid in research samples?

  • Methodological Answer : Employ high-performance liquid chromatography (HPLC) with UV detection at 260 nm for quantitative purity analysis. Complement with 1H^1H-NMR (in D2 _2O) to confirm absence of impurities via integration of aromatic protons (δ 8.7–9.1 ppm). Mass spectrometry (ESI-MS) can further verify molecular ion peaks (m/z 123.04 for [M+H]+^+) .

Q. What is the established role of 1,3-dimethyl-7H-purine-2,6-dione (theophylline) in respiratory disease research?

  • Methodological Answer : Utilize in vitro assays measuring cyclic AMP levels in bronchial smooth muscle cells to study phosphodiesterase inhibition. For in vivo models, administer theophylline intraperitoneally (10–50 mg/kg) in rodents and measure airway resistance via plethysmography. Dose-response curves help determine therapeutic indices .

Advanced Research Questions

Q. How can researchers investigate the coordination chemistry of pyridine-3-carboxylic acid with uranium(IV) ions?

  • Methodological Answer : Synthesize the complex under inert atmosphere using UCl4_4 and pyridine-3-carboxylic acid in ethanol. Characterize via UV-Vis spectroscopy (absorption bands at 350–400 nm for ligand-to-metal charge transfer) and cyclic voltammetry (E1/2_{1/2} shifts for UIV ^{IV}/UV^{V}). FT-IR analysis of carboxylate stretching frequencies (1600–1700 cm1^{-1}) confirms monodentate vs. bidentate binding .

Q. What experimental designs are effective for studying the neuroprotective effects of pyridine-3-carboxylic acid in Parkinson’s disease (PD) models?

  • Methodological Answer : Induce PD in mice using haloperidol (1 mg/kg/day for 14 days) and co-administer pyridine-3-carboxylic acid (100 mg/kg/day). Assess motor function via rotarod and open-field tests. Quantify NAD+^+ levels in brain homogenates using LC-MS/MS. Histological analysis of dopaminergic neurons (tyrosine hydroxylase staining) validates neuroprotection .

Q. How can the synergistic pharmacokinetics of 1,3-dimethyl-7H-purine-2,6-dione and pyridine-3-carboxylic acid be evaluated?

  • Methodological Answer : Co-administer both compounds orally in rats (theophylline: 5 mg/kg; nicotinic acid: 50 mg/kg). Collect plasma samples at 0.5, 1, 2, 4, and 8 hours. Use LC-MS/MS to quantify concentrations (theophylline: m/z 181→124; nicotinic acid: m/z 123→80). Calculate AUC, Cmax_{max}, and t1/2_{1/2} to assess interaction effects .

Q. What approaches are used to study pyridine-3-carboxylic acid’s role in plant growth promotion?

  • Methodological Answer : Apply pyridine-3-carboxylic acid (10–100 µM) to Arabidopsis seedlings in hydroponic systems. Measure hypocotyl elongation and root biomass after 7 days. Quantify flowering time via qRT-PCR of flowering locus T (FT) gene expression. Compare with untreated controls to establish dose-dependent effects .

Data Contradictions and Resolution

  • Conflict : Pyridine-3-carboxylic acid’s binding mode (monodentate vs. bidentate) in metal complexes is debated.

    • Resolution : Use X-ray absorption spectroscopy (XAS) to analyze bond distances and coordination geometry. For uranium(IV), EXAFS data can distinguish between O-bound (carboxylate) and N-bound (pyridine) coordination .
  • Conflict : Theophylline’s therapeutic window varies across species.

    • Resolution : Conduct interspecies allometric scaling using in vitro hepatocyte metabolism data (CYP1A2 activity) to adjust doses for translational studies .

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